15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid

Catalog No.
S544692
CAS No.
756525-91-4
M.F
C16H31NO8
M. Wt
365.42 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic aci...

CAS Number

756525-91-4

Product Name

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C16H31NO8

Molecular Weight

365.42 g/mol

InChI

InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

YEIYIPDFZMLJQH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG4-acid

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O

Description

The exact mass of the compound 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid is 365.205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Peptide Synthesis

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, also known as Boc-PEG4-acid, is a valuable building block in peptide synthesis. The "Boc" group refers to tert-butyloxycarbonyl, a protecting group for the amino group of the molecule. The "PEG4" segment represents a polyethylene glycol chain with four ether linkages (CH2-CH2-O). The terminal carboxylic acid group allows this molecule to be coupled to another amino acid or peptide fragment during chain elongation in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides with specific amino acid sequences for various research applications [].

Here, the Boc group ensures the amino group remains unreactive until desired for coupling, while the PEG4 spacer introduces a hydrophilic chain to the peptide. This spacer can influence the solubility, stability, and biological properties of the final peptide product [].

Bioconjugation

-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid can be employed for bioconjugation, a technique linking biological molecules like proteins, peptides, or antibodies to other molecules like drugs, imaging agents, or nanoparticles. The Boc group can be selectively removed to reveal a free amino group for conjugation with another biomolecule using appropriate chemistry. The PEG4 spacer in this molecule offers several advantages for bioconjugation:

  • Improved water solubility: PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules, making them more biocompatible and easier to handle in aqueous environments.
  • Reduced immunogenicity: PEG chains can shield the conjugated biomolecule from the immune system, potentially minimizing unwanted immune responses [].
  • Increased stability: The PEG spacer can improve the stability of the bioconjugate in biological fluids, extending its circulation time in vivo.

Drug Delivery

The properties of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid make it potentially useful in drug delivery applications. The PEG spacer can be used to create PEGylated prodrugs, where a therapeutic agent is attached via the Boc-protected amino group. The Boc group can be cleaved under specific conditions to release the active drug molecule []. The PEG portion can offer benefits like:

  • Enhanced delivery: PEGylation can improve drug delivery by promoting passive targeting, where the increased size and hydrophilicity of the drug conjugate prevent rapid renal clearance and allow for better accumulation at the desired site.
  • Reduced toxicity: PEGylation can mask the toxic functionalities of a drug molecule, potentially reducing side effects [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.2

Exact Mass

365.205

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid 1-(1,1-dimethylethyl) ester

Dates

Modify: 2023-08-15
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

Explore Compound Types